![molecular formula C25H22FN3O2S B5002645 N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5002645.png)
N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide
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Overview
Description
N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazole ring, a fluorobenzamide moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions. The tert-butylphenyl group is introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
The final step involves the coupling of the benzoxazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, thioureas.
Scientific Research Applications
N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide can be compared with other similar compounds, such as:
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide: Similar structure but lacks the carbamothioyl group.
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-N’-butyrylthiourea: Contains a butyryl group instead of the fluorobenzamide moiety.
N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide: Contains a nitro group and a methyl group instead of the fluorobenzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c1-25(2,3)16-10-8-15(9-11-16)23-28-20-14-17(12-13-21(20)31-23)27-24(32)29-22(30)18-6-4-5-7-19(18)26/h4-14H,1-3H3,(H2,27,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKXWXAYQJRYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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